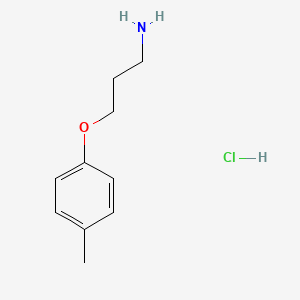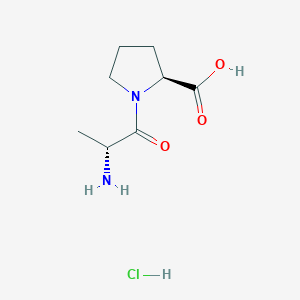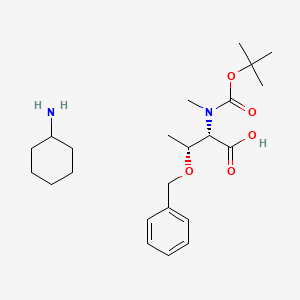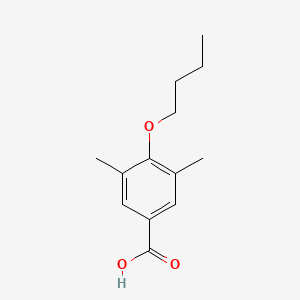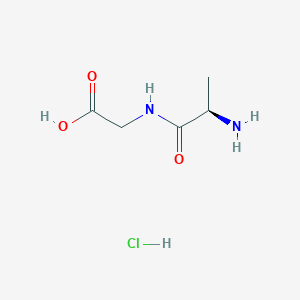
1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (DCFTPCA) is a small molecule that has recently been studied for its potential applications in the field of scientific research. DCFTPCA is a novel compound that has been found to possess a variety of biochemical and physiological effects. This compound has been found to exhibit a wide range of properties and effects that could potentially be used in a variety of research applications.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in the field of scientific research. It has been found to possess a variety of properties that could be used in a variety of research applications. For example, it has been found to be useful for the detection of specific proteins and peptides, as well as for the detection of specific nucleic acid sequences. It has also been found to be useful for the detection of small molecules, such as hormones and neurotransmitters. Additionally, this compound has been found to be useful for the detection of specific gene mutations.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to specific proteins, peptides, and nucleic acid sequences, which then triggers a cascade of biochemical and physiological effects. Additionally, this compound has been found to interact with small molecules, such as hormones and neurotransmitters, which may also trigger a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. Additionally, this compound has been found to have an inhibitory effect on the activity of certain proteins, such as the tyrosine kinase receptor. This compound has also been found to have a variety of anti-inflammatory effects, as well as anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in lab experiments has a number of advantages. For example, it is easy to synthesize and is relatively stable. Additionally, it has a wide range of potential applications in the field of scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, the precise mechanism of action of this compound is not yet fully understood, and the compound has a relatively short half-life in vivo.
Future Directions
There are a number of potential future directions for the use of 1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in scientific research. For example, further research could be conducted to better understand the precise mechanism of action of this compound, as well as to identify new potential applications for the compound. Additionally, further research could be conducted to develop more effective delivery systems for this compound, as well as to develop more stable and longer-lasting formulations. Finally, further research could be conducted to identify potential side effects and interactions of this compound, as well as to evaluate its safety and efficacy in clinical studies.
Synthesis Methods
1-(2,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid was synthesized by a two-step procedure. The first step involved the reaction of 2,5-dichlorophenyl-4-trifluoromethyl-1H-pyrazole-3-carboxylic acid with sodium hydroxide to form the corresponding sodium salt. The second step involved the reaction of the sodium salt with trifluoroacetic anhydride to form the desired this compound.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O2/c12-5-1-2-7(13)8(3-5)18-9(11(14,15)16)6(4-17-18)10(19)20/h1-4H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTOGDCLUWHFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








